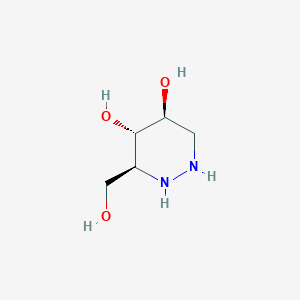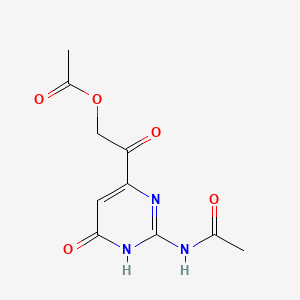
Acetamide, N-(4-(2-(acetyloxy)acetyl)-1,6-dihydro-6-oxo-2-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-(2-(acetyloxy)acetyl)-1,6-dihydro-6-oxo-2-pyrimidinyl)- is a complex organic compound with a unique structure that includes both acetamide and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(2-(acetyloxy)acetyl)-1,6-dihydro-6-oxo-2-pyrimidinyl)- typically involves multiple steps. One common method starts with the reaction of 4-aminopyrimidine with acetic anhydride to form an intermediate compound. This intermediate is then reacted with acetic acid and acetic anhydride under controlled conditions to yield the final product. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-(2-(acetyloxy)acetyl)-1,6-dihydro-6-oxo-2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base[][4].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Acetamide, N-(4-(2-(acetyloxy)acetyl)-1,6-dihydro-6-oxo-2-pyrimidinyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-(2-(acetyloxy)acetyl)-1,6-dihydro-6-oxo-2-pyrimidinyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-(acetyloxy)-2-(4-(acetyloxy)phenyl)ethyl): Similar structure but with different substituents on the phenyl ring.
Acetamide, N-(4-acetyl-2-methylphenyl): Contains a methyl group instead of the acetyloxy group.
N,O-Diacetyltyramine: Similar acetamide structure with different functional groups.
Uniqueness
Acetamide, N-(4-(2-(acetyloxy)acetyl)-1,6-dihydro-6-oxo-2-pyrimidinyl)- is unique due to its combination of acetamide and pyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
86944-42-5 |
|---|---|
Molecular Formula |
C10H11N3O5 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
[2-(2-acetamido-6-oxo-1H-pyrimidin-4-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C10H11N3O5/c1-5(14)11-10-12-7(3-9(17)13-10)8(16)4-18-6(2)15/h3H,4H2,1-2H3,(H2,11,12,13,14,17) |
InChI Key |
YBDNEEIZQNENKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CC(=O)N1)C(=O)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13111200.png)

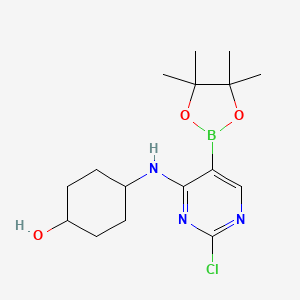
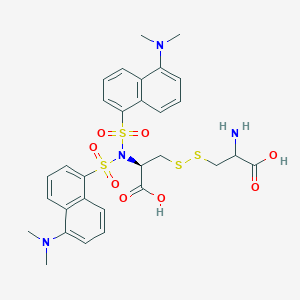
![5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13111223.png)

![tert-butyl2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5(9bH)-carboxylate](/img/structure/B13111236.png)


![6,7-Dimethylpyrazino[2,3-c]pyridazine](/img/structure/B13111265.png)
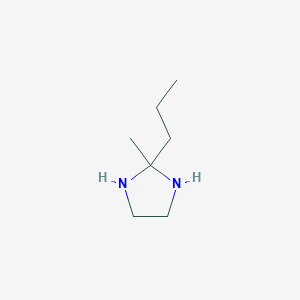
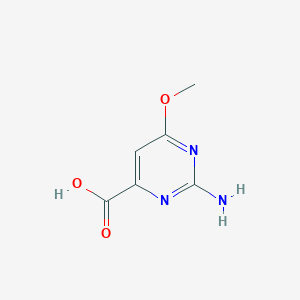
![8-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13111288.png)
